C.I. Direct Brown 101

Description

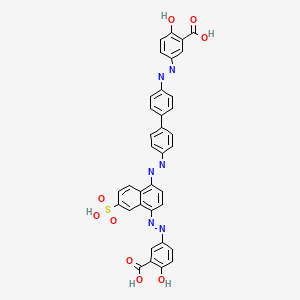

C.I. Direct Brown 101 is a synthetic organic compound classified as a direct dye, a category of colorants known for their ability to be applied directly to substrates, particularly cellulosic fibers, without the need for a mordant. ontosight.aiaustinpublishinggroup.com In the field of dye chemistry, it is recognized as a trisazo dye, which indicates its molecular structure contains three azo groups (–N=N–). worlddyevariety.com This structural feature is fundamental to its color and dyeing properties.

The synthesis of this compound involves multi-step diazotization and coupling reactions. The process begins with the double nitriding of 4-(4-Aminophenyl)benzenamine, which is then coupled first with 2-Hydroxybenzoic acid and subsequently with 8-Aminonaphthalene-2-sulfonic acid. A final coupling reaction with a diazotized 2-Hydroxybenzoic acid product completes the synthesis. worlddyevariety.com This complex synthesis yields a molecule with a specific arrangement of aromatic rings, azo linkages, and functional groups like sulfonic acid (–SO3H) and hydroxyl (–OH) groups. ontosight.ai These groups enhance water solubility and are crucial for the dye's interaction with fibrous materials.

Table 1: Chemical Identity of this compound

| Identifier | Data | Reference |

| C.I. Name | Direct Brown 101 | worlddyevariety.com |

| C.I. Number | 31740 | worlddyevariety.com |

| CAS Number | 3626-29-7 | worlddyevariety.com |

| Molecular Formula | C₃₆H₂₁N₆Na₃O₉S | worlddyevariety.com |

| Molecular Weight | 782.62 g/mol | worlddyevariety.comlookchem.com |

| Chemical Class | Trisazo Dye | worlddyevariety.com |

| IUPAC Name | Benzoic acid, 5-((4-((4'-((3-carboxy-4-hydroxyphenyl)azo)(1,1'-biphenyl)-4-yl)azo)-7-sulfo-1-naphthalenyl)azo)-2-hydroxy- | ontosight.ai |

Table 2: Physicochemical Properties of this compound

| Property | Observation | Reference |

| Physical State | Dark red powder | worlddyevariety.com |

| Solubility in Water | Soluble (yields an orange-brown solution) | worlddyevariety.com |

| Solubility in Ethanol | Soluble (yields a gold-orange solution) | worlddyevariety.com |

| Reaction in Conc. H₂SO₄ | Forms a dark blue solution, which becomes shallow olive-brown upon dilution. | worlddyevariety.com |

| Reaction with Strong HCl | Forms an olive-brown precipitate in solution. | worlddyevariety.com |

| Reaction with Strong NaOH | Forms a red-light orange-brown precipitate in solution. | worlddyevariety.com |

Properties

CAS No. |

25180-44-3 |

|---|---|

Molecular Formula |

C36H24N6O9S |

Molecular Weight |

716.7 g/mol |

IUPAC Name |

5-[[4-[4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C36H24N6O9S/c43-33-15-9-24(17-29(33)35(45)46)39-37-22-5-1-20(2-6-22)21-3-7-23(8-4-21)38-41-31-13-14-32(28-19-26(52(49,50)51)11-12-27(28)31)42-40-25-10-16-34(44)30(18-25)36(47)48/h1-19,43-44H,(H,45,46)(H,47,48)(H,49,50,51) |

InChI Key |

AUTINFVSBXCWKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC(=C(C=C5)O)C(=O)O)S(=O)(=O)O)N=NC6=CC(=C(C=C6)O)C(=O)O |

Origin of Product |

United States |

Relevance in Materials Interaction Research

Established Synthetic Routes for this compound

The primary and well-documented industrial synthesis of this compound is a multi-step process involving a sequence of diazotization and coupling reactions. worlddyevariety.com This method builds the complex trisazo structure by sequentially adding aromatic moieties. The molecular formula of this compound is C₃₆H₂₁N₆Na₃O₉S, and its chemical structure is characterized by three azo groups (-N=N-). worlddyevariety.comontosight.ai

The established manufacturing process begins with the double nitriding of 4-(4-Aminophenyl)benzenamine. This is followed by a primary coupling reaction with 2-Hydroxybenzoic acid. The resulting intermediate then undergoes a second coupling reaction with 8-Aminonaphthalene-2-sulfonic acid. Finally, a third coupling reaction is carried out with a diazotized product of 2-Hydroxybenzoic acid to yield the final this compound molecule. worlddyevariety.com

Mechanistic Studies of Diazotization and Coupling Reactions

The synthesis of this compound is fundamentally reliant on two key reaction types: diazotization and azo coupling.

Diazotization: This reaction involves the treatment of a primary aromatic amine with a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com The reaction is performed at low temperatures, generally between 0-5 °C, to ensure the stability of the resulting diazonium salt. The diazonium ion (Ar-N₂⁺) is a highly reactive electrophile and serves as the key intermediate for the subsequent coupling reactions. researchgate.netallen.in The mechanism involves the formation of a nitrosonium ion (NO⁺) which then reacts with the amine. masterorganicchemistry.com

Azo Coupling: This is an electrophilic aromatic substitution reaction where the diazonium ion reacts with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. masterorganicchemistry.comallen.inscribd.com The reaction rate and position of coupling are highly dependent on the pH of the reaction medium. For phenols, coupling is typically carried out in slightly alkaline conditions (pH < 10) to form the more reactive phenoxide ion. scribd.com For amines, the reaction is favored in a pH range of 5-7. scribd.com The coupling generally occurs at the para-position of the coupling component, unless this position is already occupied, in which case ortho-coupling is observed. scribd.com In the synthesis of this compound, a series of these coupling reactions are performed in a controlled sequence to build the trisazo structure. worlddyevariety.com

Precursor Chemistry and Aromatic Amine Transformations

The precursors for this compound are various aromatic amines and other aromatic compounds that undergo transformation during the synthesis. The key starting materials include:

4-(4-Aminophenyl)benzenamine: This diamine is the initial building block that undergoes double diazotization. worlddyevariety.com

2-Hydroxybenzoic acid (Salicylic Acid): This serves as a coupling component in the first and third coupling steps. worlddyevariety.com

8-Aminonaphthalene-2-sulfonic acid: This aminonaphthol derivative acts as the coupling component in the second coupling stage. worlddyevariety.com

The chemistry of these precursors is centered around their aromatic rings, which are activated towards electrophilic substitution by the presence of amino (-NH₂) and hydroxyl (-OH) groups. The sulfonic acid group (-SO₃H) in 8-aminonaphthalene-2-sulfonic acid enhances the water solubility of the dye molecule. ontosight.ai The transformation of these aromatic amines into the final dye product involves the conversion of the primary amino groups into diazonium salts, which then react with the activated positions on the aromatic rings of the coupling components to form the characteristic azo linkages. imrpress.com

Exploration of Alternative Synthetic Strategies

While the traditional multi-step diazotization and coupling route is well-established, research into alternative synthetic strategies for azo dyes, in general, aims to improve efficiency, reduce waste, and potentially introduce novel properties. For trisazo dyes like this compound, alternative strategies could involve:

Use of Alternative Diazotization Reagents: While sodium nitrite in acidic media is the standard, other diazotization agents could be explored for specific applications or to overcome limitations of the traditional method.

Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical synthesis. The use of enzymes, such as laccases, could potentially be explored for the formation of azo bonds under milder reaction conditions.

Solid-Phase Synthesis: Adapting the synthesis to a solid support could facilitate purification by allowing for the easy removal of excess reagents and by-products by simple filtration.

Computational and Theoretical Approaches to Synthetic Design and Reaction Dynamics

Computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions, which can be applied to the synthesis of complex molecules like this compound. scielo.br

Molecular Modeling of Synthesis Intermediates

Molecular modeling techniques, such as Density Functional Theory (DFT), can be used to study the electronic structure and geometry of the various intermediates involved in the synthesis of this compound. acs.orgacs.org By calculating properties like charge distribution, bond energies, and molecular orbital energies, researchers can gain insights into the reactivity of these intermediates. acs.org

For instance, modeling the diazonium ions formed from 4-(4-aminophenyl)benzenamine can help in understanding their electrophilicity and predicting the most favorable sites for the coupling reaction. Similarly, modeling the coupling components can reveal the nucleophilicity of different positions on the aromatic rings, thus predicting the regioselectivity of the azo coupling. researchgate.net These computational models can help in rationalizing the observed reaction pathways and in designing more efficient synthetic routes. bohrium.com

Simulation of Reaction Kinetics and Thermodynamics

These simulations can help in optimizing reaction conditions, such as temperature and pH, to maximize the yield of the desired product and minimize the formation of unwanted by-products. acs.org For example, by understanding the thermodynamics of the diazonium salt decomposition, it is possible to determine the optimal temperature range for maintaining its stability. researchgate.net Furthermore, computational studies can explore the effect of solvents on the reaction rates and equilibria, aiding in the selection of the most suitable reaction medium. scielo.br

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectrophotometric Methodologies for Compound Analysis

Spectrophotometric methods are fundamental in the study of colored compounds like C.I. Direct Brown 101, offering robust and sensitive means for both quantitative analysis and for tracking the progress of degradation processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for the quantitative analysis of this compound in aqueous solutions and for monitoring its degradation. The concentration of the dye is directly proportional to its absorbance at the wavelength of maximum absorption (λmax), a principle governed by the Beer-Lambert law. While specific λmax values for this compound are not extensively reported in publicly available literature, studies on structurally similar brown azo dyes, such as Direct Brown RN, show characteristic absorption peaks in the visible region. For instance, the photocatalytic degradation of Direct Brown RN has been monitored by observing the decrease in its characteristic absorption peak. banglajol.info Similarly, the decolorization of another related dye, Direct Brown MR, by Acinetobacter calcoaceticus was tracked by monitoring the changes in the UV-Vis spectrum. dongguk.eduepa.govresearchgate.net

The degradation of this compound, whether through photocatalysis or biodegradation, leads to the destruction of its chromophoric system, which is primarily composed of the azo linkages (-N=N-). This breakdown results in a decrease in the intensity of the main absorption band in the visible spectrum, providing a straightforward method for monitoring the decolorization process. The disappearance of this peak is often considered an indicator of the initial degradation of the dye molecule. jwent.net

Table 1: Representative UV-Vis Absorption Data for a Related Direct Brown Dye

| Dye | Analytical Context | Observed UV-Vis Spectral Change | Reference |

|---|---|---|---|

| Direct Brown RN | Photocatalytic Degradation with ZnO | Decrease in characteristic absorption peak intensity | banglajol.info |

| Direct Brown MR | Biodegradation by A. calcoaceticus | Monitored changes in UV-Vis spectrum to track decolorization | dongguk.eduepa.govresearchgate.net |

Fluorescence Spectroscopy Applications

Fluorescence spectroscopy, a technique that measures the emission of light from a substance that has absorbed light, can provide valuable information about the molecular environment and electronic properties of fluorescent compounds. While many dyes are fluorescent, the application of fluorescence spectroscopy specifically to this compound is not well-documented in available research. However, studies on other trisazo direct dyes have explored their aggregation behavior using fluorescence, among other techniques. researchgate.netscilit.com The fluorescence properties of a dye can be influenced by factors such as aggregation, binding to substrates, and degradation. For some reactive dyes, intermolecular interactions in aqueous solutions have been studied using fluorescence spectroscopy, revealing changes in their electronic properties. researchgate.net In principle, changes in the fluorescence spectrum of this compound could be used to monitor its interaction with other molecules or its degradation, provided it exhibits native fluorescence or its degradation products are fluorescent.

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for elucidating the molecular structure of this compound and identifying changes in its functional groups during degradation.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound and its Derivatives

In the context of degradation studies, FTIR analysis reveals the disappearance of characteristic peaks of the parent dye and the appearance of new peaks corresponding to the functional groups of the degradation products. For instance, the reduction of the azo bond (-N=N-), a key step in the biodegradation of azo dyes, can be observed through changes in the FTIR spectrum. In the study of Direct Brown MR, the FTIR spectrum of the original dye showed characteristic peaks for its various functional groups. After degradation, the spectrum of the extracted metabolites showed significant changes, indicating the breakdown of the original structure. For example, a peak corresponding to the -N=N- stretching of an azo group was observed in the degradation products of another azo dye, amaranth, confirming the formation of diazonium intermediates. nih.gov

Table 2: General FTIR Functional Group Analysis in Azo Dye Degradation

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Significance in this compound Analysis | Reference |

|---|---|---|---|

| -OH (hydroxyl) | 3200-3600 | Presence in the original dye structure and potential formation in degradation products. | banglajol.infohilarispublisher.com |

| -CH (aliphatic/aromatic) | 2850-3100 | Part of the aromatic and aliphatic components of the dye molecule. | nih.govhilarispublisher.com |

| -N=N- (azo) | ~1600-1650 | Characteristic of the chromophore; its disappearance indicates degradation. | nih.gov |

| C=C (aromatic) | ~1450-1600 | Indicates the presence of benzene (B151609) and naphthalene (B1677914) rings. | hilarispublisher.com |

| S=O (sulfonate) | ~1000-1200 | Confirms the presence of sulfonate groups, which impart water solubility. | hilarispublisher.com |

| C-N (amine) | ~1300-1360 | Presence of amine groups in the parent dye and as degradation products. | hilarispublisher.com |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing symmetric bonds and aromatic structures, which are abundant in this compound. researchgate.netmdpi.com This technique relies on the inelastic scattering of monochromatic light. While specific Raman studies on this compound are scarce, the technique has been successfully applied to the analysis of other azo dyes and pigments. mdpi.com Raman spectroscopy can provide a unique molecular fingerprint, allowing for the identification of the dye and its differentiation from other colorants. researchgate.netmdpi.com The main challenge in the Raman analysis of dyes is often the interference from fluorescence. However, the use of near-infrared (NIR) excitation lasers can significantly reduce this interference, enabling the acquisition of high-quality Raman spectra from dyed materials. mdpi.com

Mass Spectrometry for Metabolite and Degradation Product Identification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is an indispensable tool for the identification of metabolites and degradation products of this compound.

In a key study on the biodegradation of a similar dye, Direct Brown MR, by Acinetobacter calcoaceticus, GC-MS analysis was employed to identify the metabolic products. dongguk.eduepa.govresearchgate.net The degradation of Direct Brown MR resulted in the formation of several smaller aromatic compounds. The identified metabolites included biphenyl (B1667301) amine, biphenyl, 3-amino-6-hydroxybenzoic acid, and naphthalene diazonium. dongguk.eduepa.govresearchgate.net This information is crucial for understanding the degradation pathway and assessing the potential toxicity of the breakdown products. For instance, the cleavage of the azo bonds is a primary step, leading to the formation of various aromatic amines. Similarly, in the degradation of another direct azo dye, Direct Red 28, LC-MS was used to identify benzidine (B372746) as an intermediate. researchgate.net

The ability of mass spectrometry to provide accurate mass measurements allows for the determination of the elemental composition of unknown compounds, which is a critical step in their structural elucidation. unive.it

Table 3: Identified Degradation Products of a Related Direct Brown Dye (Direct Brown MR) by GC-MS

| Identified Metabolite | Chemical Formula | Significance in Degradation Pathway | Reference |

|---|---|---|---|

| Biphenyl amine | C₁₂H₁₁N | Indicates cleavage of azo bonds and breakdown of the larger dye structure. | dongguk.eduepa.govresearchgate.net |

| Biphenyl | C₁₂H₁₀ | A further breakdown product, suggesting the removal of amine and other functional groups. | dongguk.eduepa.govresearchgate.net |

| 3-Amino-6-hydroxybenzoic acid | C₇H₇NO₃ | Represents a fragment from one of the terminal aromatic rings of the dye molecule. | dongguk.eduepa.govresearchgate.net |

| Naphthalene diazonium | C₁₀H₇N₂⁺ | A reactive intermediate suggesting the cleavage of an azo bond attached to a naphthalene ring. | dongguk.eduepa.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile compounds like this compound. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and quantification of the dye and its related substances.

In typical LC-MS protocols for azo dyes, a sample is first extracted, often using a solvent like methanol, sometimes with the aid of sonication to ensure efficient dissolution. lcms.cz The extract is then introduced into the LC system. A common approach involves using a reverse-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. lcms.czjapsonline.com A gradient elution is frequently employed, where the composition of the mobile phase is changed over time to effectively separate a wide range of compounds with varying polarities. lcms.cz The mobile phase often consists of a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz

After separation by the LC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis as it is a soft ionization method suitable for large, thermally labile molecules like this compound. nih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that are crucial for structural elucidation. Tandem mass spectrometry (MS/MS) can be used for more detailed structural analysis by isolating a specific ion and fragmenting it to observe its constituent parts. harvard.edu

Table 1: Illustrative LC-MS Parameters for Azo Dye Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm) lcms.cz | Separates the dye from impurities and degradation products based on polarity. |

| Mobile Phase A | Water with 0.1% Formic Acid lcms.cz | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol lcms.cz | Organic component of the mobile phase. |

| Elution | Gradient lcms.cz | Allows for the separation of compounds with a wide range of polarities in a single run. |

| Flow Rate | 0.3 mL/min lcms.cz | Controls the speed at which the mobile phase and sample pass through the column. |

| Ionization | Electrospray Ionization (ESI) nih.gov | Gently ionizes the molecules for mass analysis without significant fragmentation. |

| Detection | Tandem Mass Spectrometry (MS/MS) harvard.edu | Provides molecular weight and structural information for identification. |

This table presents a generalized set of parameters. Specific conditions would be optimized for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

While this compound itself is not volatile, gas chromatography-mass spectrometry (GC-MS) is a critical technique for identifying volatile and semi-volatile organic compounds that may arise from its degradation. nih.gov The degradation of azo dyes can lead to the formation of smaller, more volatile molecules, some of which may be of environmental concern. nih.gov

For GC-MS analysis, a sample containing the degradation products is typically extracted with a suitable organic solvent. The extract is then injected into the gas chromatograph. A key difference from LC is that GC requires the analytes to be volatile and thermally stable. chemrxiv.org For non-volatile degradation products, a derivatization step may be necessary to increase their volatility. mdpi.com The GC column, often a capillary column coated with a stationary phase like 5% phenyl/95% methyl-polysiloxane, separates the volatile compounds based on their boiling points and interactions with the stationary phase. europa.eu

The separated compounds then enter the mass spectrometer, where they are typically ionized by electron impact (EI) ionization. This high-energy ionization method causes extensive fragmentation of the molecules. The resulting mass spectrum is a unique fingerprint of the compound, which can be compared to spectral libraries (e.g., NIST) for identification. mdpi.com

Table 2: Typical GC-MS Conditions for Analysis of Dye Degradation Products

| Parameter | Typical Setting | Purpose |

| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) researchgate.net | Separates volatile compounds based on boiling point and polarity. |

| Carrier Gas | Helium researchgate.net | Transports the sample through the column. |

| Injection Mode | Splitless or Split | Introduces the sample into the column. |

| Temperature Program | Ramped temperature increase (e.g., 50°C to 280°C) | Allows for the separation of compounds with a range of boiling points. |

| Ionization | Electron Impact (EI), 70 eV nih.gov | Fragments the molecules to produce a characteristic mass spectrum for identification. |

| Detector | Quadrupole Mass Spectrometer researchgate.net | Separates and detects the fragment ions based on their mass-to-charge ratio. |

This table presents a generalized set of parameters. Specific conditions would be optimized for the expected volatile products of this compound.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of dyes, providing the means to separate complex mixtures into their individual components for identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Profiling

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring its degradation over time. openaccessjournals.com HPLC methods are designed to separate the parent dye from any impurities present from the manufacturing process, as well as from any degradation products that may form under various stress conditions (e.g., exposure to light, heat, or chemical agents). openaccessjournals.com

A typical HPLC setup for this purpose would involve a reverse-phase C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. japsonline.com Detection is commonly achieved using a photodiode array (PDA) or UV-Vis detector, which can monitor the absorbance at multiple wavelengths simultaneously. fda.gov This is particularly useful for dye analysis as it provides spectral information that can help in the identification of different components. By comparing the chromatogram of a sample to that of a reference standard, the purity can be determined. Forced degradation studies, where the dye is subjected to harsh conditions, can be monitored by HPLC to identify and quantify the resulting degradation products, providing insight into the dye's stability. openaccessjournals.com

Table 3: Illustrative HPLC Method Parameters for Purity and Degradation Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) japsonline.com | High-resolution separation of the dye and related substances. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (isocratic or gradient) japsonline.com | Elutes the compounds from the column. |

| Detector | Photodiode Array (PDA) or UV-Vis fda.gov | Detects and quantifies the separated compounds based on their UV-Vis absorbance. |

| Flow Rate | 1.0 mL/min | Controls the analysis time and separation efficiency. |

| Column Temperature | Ambient or controlled (e.g., 40°C) japsonline.com | Ensures reproducible retention times. |

This table presents a generalized set of parameters. The specific method would be validated for the analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Mixture Analysis

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the qualitative analysis of reaction mixtures during the synthesis or degradation of this compound. uad.ac.id It is often used to monitor the progress of a reaction, to identify the presence of starting materials, intermediates, and products, and to determine the appropriate solvent system for a larger-scale separation by column chromatography. umich.edu

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. umich.edu The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. umich.edu The separated spots are visualized, often under UV light, and their retention factors (Rf values) can be calculated and compared to standards for identification. jsppharm.org For instance, TLC has been used to separate Direct Brown 95 from reactive dyes using eluent systems like n-butyl acetate:pyridine:water. nih.gov

Table 4: General TLC Procedure for Reaction Monitoring

| Step | Description | Purpose |

| Stationary Phase | Silica gel 60 F254 pre-coated plates jsppharm.org | The adsorbent on which the separation occurs. |

| Mobile Phase | A mixture of solvents (e.g., n-butyl acetate:pyridine:water) nih.gov | The solvent that moves up the plate and separates the sample components. |

| Sample Application | Spotting a small amount of the reaction mixture on the baseline of the TLC plate. umich.edu | To apply the sample for separation. |

| Development | Placing the plate in a sealed chamber with the mobile phase. umich.edu | To allow the separation to occur. |

| Visualization | Observing the separated spots under UV light or by using a staining agent. jsppharm.org | To see the positions of the separated components. |

| Analysis | Calculating the Retention Factor (Rf) for each spot. jsppharm.org | To characterize and help identify the components. |

This table outlines the general steps. The specific mobile phase and visualization method would be chosen based on the properties of this compound and its expected reaction products.

Electrochemical Characterization Methods

Electrochemical methods provide valuable information about the redox properties of molecules like this compound, which is crucial for understanding its electronic structure and its potential for involvement in electron transfer reactions.

Cyclic Voltammetry for Redox Behavior Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a substance. longdom.org For a compound like this compound, which contains multiple azo groups (-N=N-), CV can reveal the potentials at which these groups can be electrochemically reduced or oxidized. This information is important for understanding its stability, its potential to be degraded by reductive or oxidative processes, and its interaction with other materials.

In a CV experiment, a potential is applied to a working electrode and swept linearly to a certain value, and then the sweep is reversed. longdom.org The resulting current is plotted against the applied potential, producing a cyclic voltammogram. The peaks in the voltammogram correspond to the reduction and oxidation events. The potential of the peaks provides information about the thermodynamics of the redox process, while the shape and height of the peaks can give insights into the kinetics of the electron transfer and any coupled chemical reactions. longdom.org By studying the CV of this compound under different conditions (e.g., varying pH or solvent), a detailed picture of its electrochemical behavior can be obtained. nih.gov

Table 5: Key Parameters from a Cyclic Voltammetry Experiment

| Parameter | Symbol | Information Provided |

| Anodic Peak Potential | Epa | The potential at which oxidation occurs. |

| Cathodic Peak Potential | Epc | The potential at which reduction occurs. |

| Anodic Peak Current | ipa | Related to the concentration of the analyte and the kinetics of the oxidation reaction. |

| Cathodic Peak Current | ipc | Related to the concentration of the analyte and the kinetics of the reduction reaction. |

| Half-wave Potential | E1/2 | (Epa + Epc)/2; A measure of the standard redox potential of the species. scielo.org.mx |

| Peak Separation | ΔEp | |Epa - Epc|; Provides information about the reversibility of the electron transfer process. scielo.org.mx |

This table lists the fundamental parameters obtained from a cyclic voltammogram that are used to characterize the redox behavior of a compound.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Related Materials

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. drawellanalytical.comuu.nl It is widely employed to characterize the phase, purity, and crystallinity of adsorbents and photocatalysts developed for dye removal. nih.gov The diffraction pattern generated is unique to a specific crystalline structure, acting as a fingerprint for the material. sdc.org.uk

In research related to dye degradation, XRD is used to confirm the successful synthesis of materials. For instance, the synthesis of metal-organic frameworks (MOFs) like MIL-101(Fe), which are studied for their adsorptive capabilities, can be verified by their characteristic diffraction peaks at specific 2θ angles. researchgate.net Similarly, XRD analysis of a novel quaternized microcrystalline cellulose (B213188) (Q-MCC) derived from soybean hulls confirmed a significant increase in the material's crystallinity index to 76.4%, a factor that can influence its adsorption performance. conicet.gov.ar

Furthermore, XRD is crucial for assessing the structural stability of a material after it has interacted with a dye. nih.gov The comparison of XRD patterns before and after the adsorption process can reveal whether the interaction has altered the crystalline lattice of the adsorbent. The absence of significant changes in the diffraction peaks often suggests that the dye molecules are adsorbed on the surface of the material (physisorption) without altering the bulk structure. nih.govresearchgate.net Conversely, shifts in peak positions or the appearance of new peaks could indicate that the dye molecules have been intercalated into the material's layers or have chemically reacted with the adsorbent. nih.gov In some studies, the intensity ratio of specific diffraction peaks, such as the I₀₀₁/I₁₀₁ ratio in magnesium hydroxide (B78521), is analyzed to characterize the surface polarity of the crystal planes, which directly impacts the interaction with adsorbate molecules. researchgate.net

Table 1: Representative XRD Data for Materials Used in Dye Remediation Studies

| Material | Key XRD Findings | Reference |

| Quaternized Microcrystalline Cellulose (Q-MCC) | Increased crystallinity index (CrI) to 76.4% after modification. | conicet.gov.ar |

| MIL-101(Fe) | Characteristic diffraction peaks observed at 8.8°, 16.5°, and 18.6°. | researchgate.net |

| InVO₄-TiO₂ Nanocomposite | Confirmed the formation of the composite structure used for photocatalysis. | iau.ir |

| Mg(OH)₂ | The intensity ratio of I₀₀₁/I₁₀₁ peaks was used to characterize surface polarity. | researchgate.net |

Electron Microscopy for Material Surface Characterization (e.g., Adsorbents, Photocatalysts)

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution imaging of the surface and internal structure of materials, which is vital for understanding their interaction with dyes. researchgate.net

Scanning Electron Microscopy (SEM) is extensively used to study the surface topography and morphology of adsorbents. researchgate.net For example, in the development of adsorbents from agricultural waste, SEM analysis of a quaternized microcrystalline cellulose (Q-MCC) revealed a structure composed of short fibers with an average length of 30.93 µm. conicet.gov.ar SEM is also invaluable for visually comparing a material before and after a process. Studies on MOF adsorbents like MIL-101(Cr) and ZIF-8(Zn) have used SEM to show morphological changes after ammonia (B1221849) sorption, illustrating how the adsorbent's surface is affected by the uptake of molecules. researchgate.net Images can confirm the presence of a porous structure, which is essential for high surface area, and can show the filling of these pores after dye adsorption, providing direct evidence of the removal mechanism. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher magnification, allowing for the visualization of the internal structure, particle size, and distribution of nanoparticles within a composite material. nih.gov For photocatalysts such as an InVO₄-TiO₂ nanocomposite used to degrade dyes, TEM is used to characterize the nanoscale features and the interface between the different components, which is critical for the photocatalytic mechanism of charge separation. iau.ir TEM analysis can reveal the shape and average size of nanoparticles, as seen in a study where pomegranate peel-derived nanoparticles were found to be spheroid with an average size of 37 nm. researchgate.net This level of detail is crucial for correlating the physical structure of a material with its functional performance in dye degradation and adsorption. nih.gov

Table 2: Morphological Characteristics of Materials Determined by Electron Microscopy

| Material | Microscopy Technique | Key Findings | Reference |

| Quaternized Microcrystalline Cellulose (Q-MCC) | SEM | Composed of short fibers with an average length of 30.93 µm. | conicet.gov.ar |

| Pomegranate Peel Nano-Particles (PPNP) | TEM | Spheroid shape with an average particle size of 37 nm. | researchgate.net |

| MIL-101(Cr) & ZIF-8(Zn) | SEM/TEM | Visualized morphological changes on the surface before and after gas sorption. | researchgate.net |

| InVO₄-TiO₂ Nanocomposite | SEM & TEM | Characterized the surface and internal structure of the nanocomposite. | iau.ir |

Environmental Transformation and Remediation Research

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). In the context of C.I. Direct Brown 101, a complex azo dye, AOPs represent a promising approach for its degradation into less harmful compounds.

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst and a light source to generate highly reactive oxygen species, such as hydroxyl radicals, which then break down organic pollutants.

Semiconductor photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) are widely researched for the degradation of azo dyes due to their chemical stability, low cost, and non-toxic nature. nih.govuni-lj.si These materials, when irradiated with light of sufficient energy, generate electron-hole pairs that are crucial for the subsequent redox reactions in the degradation process. mdpi.com

The photocatalytic activity of TiO2 and ZnO nanoparticles has been demonstrated to be effective in the degradation of various dyes. uni-lj.siresearchgate.net For instance, ZnO nanoparticles have been successfully used for the photocatalytic degradation of Direct Brown RN, showing substantial capability in destroying the dye in solution under sunlight. banglajol.info ZnO has been noted to be more effective in color removal than TiO2 in some cases. researchgate.net The efficiency of these nanoparticles is often attributed to their large surface area and the quantum size effects that enhance their catalytic properties. Doping TiO2 with other compounds, such as InVO4, has been shown to reduce its band gap, thereby improving its activity under visible light for the degradation of dyes like Direct Brown 166. iau.ir

The following table summarizes the photocatalytic activity of semiconductor nanoparticles in the degradation of related azo dyes.

Table 1: Photocatalytic Activity of Semiconductor Nanoparticles on Azo Dyes

| Photocatalyst | Target Dye | Light Source | Degradation Efficiency | Reference |

|---|---|---|---|---|

| ZnO Nanoparticles | Direct Brown RN | Sunlight | Substantial | banglajol.info |

| InVO4-TiO2 Nanocomposite | Direct Brown 166 | Visible Light | >95% | iau.ir |

| TiO2 | General Azo Dyes | UV/Visible Light | Effective | nih.govuni-lj.si |

| ZnO | General Azo Dyes | UV/Visible Light | Effective | uni-lj.siresearchgate.net |

The fundamental mechanism of photocatalysis involves the generation of highly reactive hydroxyl radicals (·OH), which are powerful oxidizing agents. lidsen.com When a semiconductor photocatalyst like TiO2 or ZnO absorbs photons with energy equal to or greater than its band gap, electrons (e-) are excited from the valence band (VB) to the conduction band (CB), leaving behind holes (h+) in the VB. researchgate.net

These photogenerated charge carriers then migrate to the catalyst surface. The holes can react with water molecules or hydroxide (B78521) ions to produce hydroxyl radicals. researchgate.net Simultaneously, the electrons in the conduction band can react with dissolved oxygen molecules to form superoxide (B77818) radical anions (·O2-), which can further lead to the formation of more hydroxyl radicals. mdpi.com These hydroxyl radicals are the primary species responsible for the oxidative degradation of the this compound molecule, breaking down its complex structure, including the azo linkages (-N=N-), into simpler and less harmful compounds. lidsen.comresearchgate.net The degradation process ultimately aims for complete mineralization, converting the organic dye into carbon dioxide, water, and inorganic ions. researchgate.net

The efficiency of the photocatalytic degradation of this compound is significantly influenced by several operational parameters.

pH: The pH of the solution affects the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. researchgate.net For many azo dyes, acidic conditions are favorable for degradation as they can promote the generation of hydroxyl radicals. researchgate.net However, the optimal pH can vary depending on the specific dye and catalyst system. For instance, in the degradation of Rhodamine B, the highest efficiency was observed at higher pH levels. mdpi.com

Catalyst Load: The concentration of the photocatalyst is a crucial parameter. An increase in catalyst dosage generally leads to an increased number of active sites, which enhances the degradation rate. researchgate.net However, beyond an optimal concentration, the degradation efficiency may decrease due to the agglomeration of catalyst particles, which reduces the surface area available for light absorption and dye adsorption. jwent.net Additionally, excessive catalyst loading can lead to light scattering, which hinders the penetration of light into the solution. researchgate.net

Light Source: The type and intensity of the light source are critical. The energy of the photons must be sufficient to excite the electrons in the photocatalyst. researchgate.net UV light is commonly used due to the wide bandgap of catalysts like TiO2 and ZnO. researchgate.net However, research is also focused on developing photocatalysts that are active under visible light to utilize solar energy more effectively. iau.ir The intensity of the light source also plays a role, with higher intensity generally leading to a higher rate of electron-hole pair generation and, consequently, a faster degradation rate, up to a certain point where other factors become limiting. mdpi.com

Table 2: Influence of Reaction Parameters on Photocatalytic Degradation

| Parameter | General Effect on Degradation Rate | Rationale |

|---|---|---|

| pH | Varies; often an optimal pH exists | Affects catalyst surface charge and dye ionization. researchgate.net |

| Catalyst Load | Increases to an optimum, then decreases | More active sites vs. particle aggregation and light scattering. researchgate.netjwent.net |

| Light Source | Dependent on catalyst; higher intensity can increase rate | Photon energy must match or exceed catalyst bandgap. researchgate.netiau.ir |

Electrochemical degradation is another AOP that employs an electric current to drive oxidation and reduction reactions, leading to the breakdown of pollutants.

Anodic oxidation is a key process in electrochemical degradation, where pollutants are oxidized at the surface of the anode. The choice of electrode material is critical to the efficiency and mechanism of the degradation process. Carbon-based electrodes, such as graphite (B72142) and glassy carbon, are often investigated for this purpose due to their large surface area, electrical conductivity, and stability. researchgate.netcasaverdeambiental.com.br

In the electrochemical degradation of dyes similar to this compound, the process can occur through direct or indirect oxidation. Direct oxidation involves the direct transfer of electrons from the dye molecule to the anode. Indirect oxidation involves the electrochemical generation of strong oxidizing agents, such as hydroxyl radicals, from the electrolysis of water at the anode surface. These generated oxidants then attack and degrade the dye molecules. researchgate.net The use of carbon electrodes has shown suitability for the effective degradation of dyes. researchgate.net For instance, in the electrochemical degradation of C.I. Vat Brown 1 using graphite carbon electrodes, a maximum color removal efficiency of 94.55% was achieved. researchgate.net The process involves the destruction of the aromatic rings of the dye molecule, leading to its mineralization. researchgate.net

Table 3: Research Findings on Anodic Oxidation of Azo Dyes

| Electrode Material | Target Dye | Key Findings | Reference |

|---|---|---|---|

| Graphite Carbon | C.I. Vat Brown 1 | 94.55% color removal; destruction of aromatic rings. | researchgate.net |

| Boron-Doped Diamond | C.I. Direct Red 80 | High COD and TOC removals. | scispace.com |

| Carbon-Felt Cathode | C.I. Direct Red 80 | Effective in the electro-Fenton process for dye degradation. | scispace.com |

Electrochemical Degradation Pathways

Biological Degradation Processes

Biological degradation utilizes microorganisms, such as bacteria, fungi, and algae, or their enzymes to break down pollutants. For azo dyes, this process is often initiated by the reductive cleavage of the azo bond under anaerobic or anoxic conditions, which is then followed by the aerobic degradation of the resulting aromatic amines. nih.govdntb.gov.ua

The initial and rate-limiting step is typically the breaking of the azo bond, which leads to decolorization. This is carried out by enzymes known as azoreductases, which are found in a wide variety of bacteria. nih.govnih.gov These enzymes use electron donors like NADH to reduce the azo linkage, producing colorless aromatic amines. nih.gov

Other oxidoreductive enzymes, such as laccases and peroxidases, can also play a role in dye degradation, particularly in fungi and some bacteria. nih.govijplantenviro.com These enzymes often act under aerobic conditions and can degrade both the parent dye and the intermediate aromatic amines through oxidative mechanisms. ijplantenviro.com

The efficiency of biological degradation is influenced by several factors:

Microbial Strain/Consortia: The choice of microorganism is critical, as different species have varying enzymatic capabilities. Bacterial consortia are often more robust and effective than single strains for degrading complex dye mixtures. nih.gov Genera like Pseudomonas, Bacillus, and Acinetobacter have been frequently reported for their dye-degrading abilities. researchgate.netresearchgate.netmdpi.com

Environmental Conditions: Parameters such as pH, temperature, and salinity must be optimized for microbial activity. Most bacteria effective in dye degradation prefer a neutral pH range (6.0-8.0) and mesophilic temperatures (30-40 °C). mdpi.commicrobiologyjournal.org

Nutrient Availability: The presence of supplementary carbon and nitrogen sources (e.g., glucose, yeast extract) is often required. These co-substrates provide the necessary energy and reducing equivalents (like NADH) for the microorganisms to produce the azoreductase enzymes and carry out the reductive cleavage of the azo bonds. nih.gov

The table below summarizes typical conditions optimized for the biodegradation of direct azo dyes by bacterial cultures.

| Parameter | Optimal Value/Range | Rationale |

|---|---|---|

| pH | 7.0 - 7.5 | Optimal range for the activity of key bacterial enzymes like azoreductase. |

| Temperature | 35 - 37 °C | Promotes maximum microbial growth and metabolic activity for mesophilic bacteria. |

| Inoculum Size | 3.0% (v/v) | Ensures a sufficient microbial population to initiate degradation without resource limitation. |

| Co-substrate | Glucose, Yeast Extract | Provides a readily available source of carbon and energy, and generates reducing equivalents (NADH) for azo bond cleavage. |

| Oxygen Level | Static/Anoxic followed by Aerobic | Anoxic conditions favor the initial reductive azo bond cleavage, while subsequent aerobic conditions are needed to degrade the resulting aromatic amines. |

Microbial Decolorization and Biodegradation Studies

The cleavage of the azo bonds (-N=N-) is the initial and often rate-limiting step in the biodegradation of azo dyes, leading to the loss of color. This process is carried out by a diverse range of microorganisms.

While specific studies isolating and identifying bacterial strains for the exclusive degradation of this compound are not extensively documented, research on similar direct brown dyes provides valuable insights. For instance, a halo-thermophilic consortium predominantly composed of Marinobacter, Bacillus, and Halomonas has been shown to efficiently decolorize a direct brown dye under high-salt and high-temperature conditions. nih.gov Such consortia are of particular interest for treating industrial effluents which are often characterized by harsh environmental conditions. nih.gov Research on other direct dyes has also highlighted the degradation capabilities of genera such as Acinetobacter and Pseudomonas.

Table 1: Bacterial Genera with Demonstrated Potential for Direct Azo Dye Decolorization

| Bacterial Genus | Environment | Key Findings |

|---|---|---|

| Marinobacter | Halophilic | Part of a consortium effective in decolorizing a direct brown dye at high temperatures and salinity. nih.gov |

| Bacillus | Halophilic | A key member of a halo-thermophilic consortium for direct brown dye degradation. nih.gov |

| Halomonas | Halophilic | Contributes to the decolorization of direct brown dye in a mixed microbial community. nih.gov |

| Acinetobacter | Industrial Effluent | Acinetobacter calcoaceticus has been shown to degrade Direct Brown MR. researchgate.net |

Fungi, particularly white-rot fungi, are known for their powerful ligninolytic enzyme systems which have the ability to degrade a wide variety of recalcitrant organic pollutants, including azo dyes. nih.govnih.govbiotechnologia-journal.org Species like Aspergillus niger have demonstrated the ability to decolorize direct dyes. potopk.com.pl The fungal degradation process can occur through biosorption, bioaccumulation, and enzymatic breakdown. nih.govnih.gov However, specific studies detailing the fungal degradation of this compound are currently limited in the scientific literature.

The microbial degradation of azo dyes is primarily an enzymatic process. The key enzymes involved are azoreductases, laccases, and peroxidases. researchgate.net

Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond, typically under anaerobic conditions, resulting in the formation of colorless aromatic amines. nih.gov This is often the initial step in the complete mineralization of the dye. wur.nlfrontiersin.org

Laccases and Peroxidases: These are ligninolytic enzymes, primarily produced by fungi, that act oxidatively on the dye molecules. nih.govresearchgate.net They have a broad substrate specificity and can decolorize dyes without the formation of toxic aromatic amine intermediates. researchgate.net The involvement of lignin (B12514952) peroxidase and laccase has been noted in the degradation of a direct brown dye by a bacterial consortium. nih.gov

Anaerobic and Aerobic Degradation Pathways and Sequential Systems

A complete mineralization of azo dyes is often not achievable under solely anaerobic or aerobic conditions. wur.nl A sequential anaerobic-aerobic treatment system is generally considered the most effective approach for the complete breakdown of these compounds. researchgate.netresearchgate.net

Under anaerobic conditions , the primary mechanism is the reductive cleavage of the azo bonds by azoreductases, leading to decolorization and the formation of aromatic amines. wur.nlfrontiersin.org These amines are often recalcitrant to further degradation in the absence of oxygen. researchgate.net

The subsequent aerobic stage is crucial for the degradation of the aromatic amines, which are typically mineralized to carbon dioxide, water, and inorganic ions by a different set of microbial communities. researchgate.net This sequential process ensures both the removal of color and the detoxification of the effluent.

Characterization of Biodegradation Metabolites and Pathways

Identifying the intermediate and final products of biodegradation is essential for assessing the detoxification process and understanding the degradation pathway. For a direct brown dye degraded by Acinetobacter calcoaceticus, the identified metabolites included biphenyl (B1667301) amine, biphenyl, 3-amino 6-hydroxybenzoic acid, and naphthalene (B1677914) diazonium. researchgate.net In another study involving the degradation of Brown 706 dye by Pseudomonas aeruginosa, p-xylene (B151628) was identified as a metabolite. mdpi.com These findings suggest that the degradation of this compound would likely proceed through the formation of various aromatic amines and other smaller organic molecules, although specific metabolite identification for this compound is not yet available. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared (FTIR) spectroscopy are crucial for the characterization of these metabolites. nih.govresearchgate.net

Adsorption-Based Removal Research

Adsorption is a widely used physical method for the removal of dyes from wastewater due to its efficiency and the availability of a wide range of adsorbent materials. nih.govdeswater.com Various materials, including activated carbon, clays, and agricultural wastes, have been investigated for the removal of direct dyes. deswater.com

The effectiveness of an adsorbent is typically evaluated by studying its adsorption kinetics and equilibrium isotherms. nih.govdeswater.com

Adsorption Kinetics: These studies describe the rate of dye uptake by the adsorbent. Common models used to analyze the kinetic data include the pseudo-first-order and pseudo-second-order models. nih.govdeswater.com

Adsorption Isotherms: Isotherm models, such as the Langmuir and Freundlich models, provide information about the adsorption capacity and the nature of the interaction between the dye molecules and the adsorbent surface at equilibrium. nih.govdeswater.com

Table 2: Common Adsorption Models and Their Significance

| Adsorption Model | Type | Information Provided |

|---|---|---|

| Pseudo-first-order | Kinetic | Describes the rate of adsorption based on the adsorption capacity. nih.gov |

| Pseudo-second-order | Kinetic | Suggests that the rate-limiting step may be chemisorption. deswater.com |

| Langmuir | Isotherm | Assumes monolayer adsorption onto a homogeneous surface and provides the maximum adsorption capacity. nih.govdeswater.com |

Development and Characterization of Adsorbent Materials

The removal of dyes from aqueous solutions via adsorption is a widely researched area, focusing on the development of efficient, low-cost, and reusable adsorbent materials. These materials are typically characterized by high surface area, porous structures, and specific surface chemistry that facilitates the capture of dye molecules.

Carbon-Based Sorbents (e.g., Activated Carbon, Biochar)

Carbon-based sorbents are among the most common materials investigated for dye removal due to their exceptional porosity and large surface area. Activated carbon, produced from various carbonaceous precursors, is known for its high adsorption capacity for a wide range of organic pollutants, including dyes. Biochar, a charcoal-like material produced from the pyrolysis of biomass, is considered a cost-effective and sustainable alternative.

However, a detailed review of the scientific literature did not yield specific studies on the development, characterization, or application of activated carbon or biochar for the exclusive removal of this compound. Research in this area tends to focus on more common model dyes, and specific isotherms, kinetic data, and adsorption capacities for this compound on these materials are not available.

Metal-Organic Frameworks (MOFs) and their Composites

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their defining features, such as ultra-high surface area, tunable pore sizes, and functionalizable frameworks, make them highly promising candidates for adsorption. mdpi.com MOFs like MIL-101(Cr) have demonstrated high adsorption capacities for various dyes. hhu.deresearchgate.netmdpi.com Composites of MOFs, such as those incorporating graphene oxide, are also being developed to enhance adsorption performance.

Despite their potential, there is no specific research available that details the synthesis or application of MOFs or their composites for the adsorptive removal of this compound. The interaction between this specific trisazo dye and the porous structure of MOFs remains an uninvestigated area.

Biopolymer-Based Adsorbents (e.g., Chitosan)

Biopolymers, particularly chitosan (B1678972), have garnered significant attention as sustainable adsorbents for dye remediation. Chitosan, derived from chitin, possesses abundant amino (-NH2) and hydroxyl (-OH) functional groups that serve as active sites for binding dye molecules. usm.mynih.gov Studies on other direct dyes, such as Direct Blue 78 and Direct Brown 95, have shown that chitosan can be an effective adsorbent. nih.govresearchgate.netmdpi.com

While the properties of chitosan suggest it would be a suitable adsorbent for an anionic dye like this compound, no specific research articles were found that characterize the use of chitosan or other biopolymers for the removal of this particular compound. Adsorption capacities and the influence of parameters like pH and temperature for the this compound-chitosan system have not been documented.

Adsorption Mechanisms at the Molecular Level

The efficacy of an adsorbent is determined by the molecular interactions between its surface and the adsorbate (the dye molecule). Understanding these mechanisms is crucial for optimizing adsorption conditions and designing more effective materials.

Electrostatic Interactions and Ion Exchange

Electrostatic interaction is a primary driving force in the adsorption of ionic dyes. researchgate.netsemanticscholar.org this compound possesses a sulfonate group (-SO3-), giving it an anionic charge in solution. worlddyevariety.com Consequently, its adsorption is expected to be highly favored by adsorbent surfaces that carry a positive charge. This is typically achieved by maintaining the solution pH below the adsorbent's point of zero charge (pHpzc). Under such acidic conditions, surface functional groups (like the amino groups on chitosan) become protonated (-NH3+), leading to strong electrostatic attraction with the anionic dye molecules. Ion exchange, where the anionic dye molecule displaces other anions from the adsorbent surface, is another plausible mechanism.

Although this is a well-established general principle, no specific experimental studies were found that confirm or quantify the role of electrostatic interactions or ion exchange in the adsorption of this compound.

π–π Interactions and Surface Complexation

Non-electrostatic interactions also play a significant role. This compound is a trisazo dye, indicating a large aromatic structure. worlddyevariety.com This structure can engage in π–π stacking interactions with the graphitic surfaces of carbon-based adsorbents or the aromatic linkers in MOFs. mdpi.comrsc.org This type of interaction is a key mechanism for the adsorption of aromatic pollutants.

Physisorption vs. Chemisorption Dominance

The determination of whether physisorption or chemisorption is the dominant mechanism in the adsorption of a dye is crucial for understanding the nature of the interaction between the dye molecule and the adsorbent surface. Physisorption is characterized by weak van der Waals forces, is typically reversible, and can lead to multilayer adsorption. In contrast, chemisorption involves the formation of stronger chemical bonds, is often irreversible, and results in monolayer coverage.

The energy of adsorption, often determined through thermodynamic studies, is a key indicator: values below 40 kJ/mol generally suggest physisorption, while higher values are indicative of chemisorption. Without specific studies on this compound, it is not possible to definitively state which mechanism governs its adsorption onto various materials.

Kinetic and Isotherm Modeling of Adsorption Processes

Kinetic and isotherm modeling are essential for describing the rate of adsorption and the equilibrium relationship between the dye concentration in the solution and on the adsorbent surface, respectively. These models are vital for the design and optimization of wastewater treatment systems.

Common kinetic models used to analyze dye adsorption include the pseudo-first-order and pseudo-second-order models. The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites, while the pseudo-second-order model assumes that the rate-limiting step is chemisorption. The fit of these models to experimental data provides insight into the adsorption dynamics.

Adsorption isotherm models, such as the Langmuir and Freundlich models, describe how the dye molecules distribute between the liquid and solid phases at equilibrium. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface.

The lack of published research on the adsorption of this compound means that no data is available to populate kinetic or isotherm models. Consequently, crucial parameters such as the rate constants, equilibrium adsorption capacities, and the nature of the adsorbent-adsorbate interaction for this specific dye remain unknown.

The absence of specific research on the environmental transformation and remediation of this compound through adsorption processes highlights a critical knowledge gap. To address this, future research should focus on conducting batch and column adsorption studies using various low-cost and effective adsorbents. Such studies would need to thoroughly investigate the effects of parameters like pH, temperature, initial dye concentration, and adsorbent dosage on removal efficiency. Subsequent analysis using kinetic and isotherm models would be imperative to elucidate the adsorption mechanisms and to generate the data necessary for designing effective remediation strategies for this particular dye. Until such research is conducted and published, a detailed and scientifically accurate article on this specific topic cannot be fully realized.

Dye Substrate Interactions and Dyeing Mechanisms in Materials Science

Fundamental Principles of Direct Dye-Fiber Interaction

The affinity, or substantivity, of direct dyes like C.I. Direct Brown 101 for cellulosic fibers is a result of a combination of intermolecular forces. unam.mx The molecular structure of the dye plays a key role; direct dyes typically have a large, linear, and planar aromatic structure, which facilitates close alignment with the linear cellulose (B213188) polymer chains of the fiber. tiankunchemical.com This coplanarity maximizes the effect of short-range intermolecular forces, leading to strong adsorption of the dye onto and within the fiber structure. tiankunchemical.com For this compound, the highest affinity for cellulose fibers is typically achieved at elevated temperatures, around 100°C. worlddyevariety.com

The primary forces responsible for the binding of direct dyes to cellulose are hydrogen bonds and Van der Waals forces. tiankunchemical.com

Hydrogen Bonding: this compound's molecular structure contains multiple functional groups, such as hydroxyl (-OH) and azo (-N=N-) groups, which are capable of forming hydrogen bonds. worlddyevariety.comtiankunchemical.com Cellulose fibers are rich in hydroxyl groups. tiankunchemical.com These groups on the dye molecule can form strong hydrogen bonds with the hydroxyl groups of the cellulose macromolecules, anchoring the dye firmly to the fiber. tiankunchemical.com The presence of water can facilitate this process, creating a hydrogen bond network that "sews" the dye to the substrate surface. nih.gov

| Intermolecular Force | Description | Relevance to this compound-Cellulose Interaction |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | Functional groups on the dye molecule form strong, directional bonds with the abundant hydroxyl groups on the surface of cellulose fibers. tiankunchemical.comnih.gov |

| Van der Waals Forces | Weak, non-directional attractions arising from temporary fluctuations in electron distribution in atoms and molecules. | The large, planar structure of the dye molecule allows for extensive surface contact with the fiber, maximizing the cumulative effect of these forces. tiankunchemical.com |

The physical and chemical characteristics of the substrate are critical in determining the extent and rate of dye uptake.

Substrate Morphology: The physical structure of the fiber, including its porosity, surface area, and crystallinity, influences how dye molecules diffuse into the material. Dyeing occurs primarily in the amorphous, or non-crystalline, regions of the cellulose fiber, as the tightly packed crystalline regions are less accessible to the large dye molecules. tiankunchemical.com Processes that increase the amorphous character or the surface area of the fiber can therefore enhance dye uptake.

Surface Chemistry: The chemical nature of the substrate's surface dictates its interaction with the dye. For anionic direct dyes like this compound, the surface charge of the substrate is particularly important. researchgate.net Cellulose fibers in water carry a slight negative charge, which can create an electrostatic repulsion with the anionic dye molecules. tiankunchemical.com To overcome this, electrolytes such as sodium chloride or sodium sulfate (B86663) are typically added to the dyebath. The salt neutralizes the negative charges on the fiber surface, reducing the electrostatic barrier and allowing the dye anions to approach and bind to the fiber. tiankunchemical.com The pH of the solution also plays a crucial role, as it can alter the surface charge of both the dye and the substrate, thereby affecting the adsorption efficiency. mdpi.com Studies on other anionic dyes have shown that a more basic surface chemistry on an adsorbent can favor dye uptake. researchgate.net

Research on Dye-Polyelectrolyte Systems and Interactions

The interaction between dyes and polyelectrolytes (polymers with repeating ionizable groups) is a significant area of research with applications in wastewater treatment, material design, and sensing. nih.govnih.gov These interactions lead to the formation of polyelectrolyte-dye complexes with modified physical and chemical properties. nih.gov

The primary mechanisms driving these interactions depend on the charges of the dye and the polyelectrolyte. Since this compound is an anionic dye, it will interact strongly with cationic (positively charged) polyelectrolytes primarily through electrostatic attraction. nih.gov However, other forces are also involved. Research indicates that dye-polyelectrolyte interactions can be a result of:

Electrostatic Interactions: Oppositely charged groups on the dye and the polymer chain attract, leading to complex formation. researchgate.net

Hydrogen Bonding: Functional groups on both the dye and the polyelectrolyte can form hydrogen bonds.

These interactions are exploited in various technologies. For instance, cationic polyelectrolytes are used as flocculants to remove anionic dyes from textile effluents. nih.gov The polyelectrolyte neutralizes the dye's charge and bridges multiple dye molecules together, forming larger aggregates that precipitate out of the water. researchgate.net Furthermore, layer-by-layer (LbL) assembly techniques can create multilayer films by sequentially adsorbing anionic dyes and cationic polyelectrolytes, forming stable, ionically-paired structures. researchgate.net

Theoretical and Computational Modeling of Dye-Substrate Interfaces

While specific computational studies on this compound are not widely available, theoretical and computational modeling are powerful tools used to investigate dye-substrate interactions at the atomic level. These methods provide insights that are often difficult to obtain through experiments alone.

Two common techniques employed in this field are:

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com In the context of dyeing, DFT can be used to:

Calculate the adsorption energy of a dye molecule on a substrate surface to predict the strength of the interaction.

Analyze the electronic properties, such as the bandgap and density of states, to understand how the dye's presence affects the substrate's characteristics. mdpi.com

Determine the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds) formed at the interface. mdpi.com

Model the most energetically favorable orientation of the dye molecule relative to the substrate surface. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movement of atoms and molecules over time. This technique can provide detailed information on:

The conformational changes that occur in both the dye and the substrate upon binding.

The diffusion of dye molecules within the porous structure of a fiber.

The role of solvent (water) and electrolyte ions in the dyeing process.

| Modeling Technique | Key Parameters Investigated | Insights Gained |

| Density Functional Theory (DFT) | Adsorption energy, electronic bandgap, density of states (DOS), bond character, molecular orientation. mdpi.com | Quantifies the strength and nature of dye-substrate binding; explains electronic changes upon adsorption; predicts the most stable adsorption geometry. mdpi.com |

| Molecular Dynamics (MD) | Conformational changes, diffusion coefficients, interaction trajectories, solvent effects. | Reveals the dynamic process of dye binding and diffusion; helps understand the role of the dyebath environment. |

Comparative and Integrated Research Perspectives

Comparative Studies with Other Direct Dyes: Degradation Efficacy and Mechanisms

The degradation efficiency of azo dyes is intrinsically linked to their molecular structure. Comparative studies reveal that the number of azo bonds and the complexity of aromatic substituents significantly influence the recalcitrance of a dye. For instance, in an anaerobic biodegradation study comparing a monoazo (Acid Orange 7), a diazo (Reactive Black 5), and a triazo (Direct Blue 71) dye, the highest color removal was achieved for the simpler monoazo structure (98%), followed by the diazo (82%) and the more complex triazo dye (72%). mdpi.com This suggests that dyes with more azo bonds, like the trisazo C.I. Direct Brown 101, are generally more resistant to degradation. mdpi.com

The mechanism of degradation often begins with the reductive cleavage of the azo (-N=N-) bond, a process facilitated by azoreductase enzymes under anaerobic conditions. mdpi.com This initial step breaks the chromophore, leading to decolorization and the formation of generally colorless aromatic amines, which may themselves be toxic and require further treatment. researchgate.netresearchgate.net

Different microbial strains and treatment technologies exhibit varied efficacy against different direct dyes. Studies using bacteria such as Escherichia coli and Pseudomonas putida have shown effective degradation of acid, direct, and reactive azo dyes, with efficiency dependent on the specific dye and bacterial strain. neptjournal.com Photocatalytic degradation efficiency is also structure-dependent; for example, the number and position of sulfonate groups on the dye molecule can affect its adsorption onto the catalyst surface and subsequent degradation rate. nih.gov

| Dye Name | Dye Class / Structure | Treatment Method | Degradation / Decolorization Efficiency (%) | Key Findings |

|---|---|---|---|---|

| Acid Orange 7 (AO7) | Monoazo | Anaerobic Carbon-Based Membrane Bioreactor | 98% | Simpler monoazo structure shows higher decolorization efficiency. mdpi.com |

| Reactive Black 5 (RB5) | Diazo | Anaerobic Carbon-Based Membrane Bioreactor | 82% | Increased molecular complexity leads to lower removal rates compared to monoazo dyes. mdpi.com |

| Direct Blue 71 (DB71) | Triazo | Anaerobic Carbon-Based Membrane Bioreactor | 72% | Triazo structure exhibits the highest recalcitrance among the three dyes tested. mdpi.com |

| Direct Yellow 50 | Azo | UVA/TiO2 Photocatalysis | 88% | Effective degradation and detoxification, increasing the biodegradability index from 0.25 to 0.68. jwent.net |

| Methyl Orange (MO) | Monoazo | Integrated Anaerobic-Aerobic Biofilm Reactor | ~97% | High color removal with partial mineralization confirmed by GC-MS analysis. nih.gov |

Research on Multi-Dye System Behavior in Degradation and Adsorption

Industrial textile effluents rarely contain a single dye; they are complex mixtures of various dye types and auxiliary chemicals. nih.gov The behavior of this compound in such multi-component systems is governed by competitive and synergistic interactions during degradation and adsorption processes.

In adsorption-based treatments, multiple dyes compete for a finite number of active sites on the adsorbent material. researchgate.netnih.gov This competition typically reduces the adsorption capacity for any individual dye compared to its uptake in a single-dye solution. nih.gov For example, in a binary system of Malachite Green and Methylene Blue, the maximum adsorption capacity for each dye decreased significantly compared to single-solution experiments due to competitive inhibition. nih.gov The presence of one dye can hinder the adsorption of another, an effect that is dependent on factors like dye concentration, molecular size, and affinity for the adsorbent. curtin.edu.au

Conversely, synergistic effects can also occur. In some binary systems, the presence of a cationic dye and an anionic dye can enhance adsorption due to electronic attraction between the dye molecules, which promotes their co-adsorption. curtin.edu.au

During biodegradation, the presence of multiple dyes can lead to complex interactions. Microorganisms may preferentially degrade the most easily metabolizable dye, leading to slower degradation rates for more complex structures like this compound. The intermediates produced from the degradation of one dye might also inhibit the enzymes responsible for breaking down another dye in the mixture.

| System Type | Dyes Studied | Adsorbent / Method | Key Observations |

|---|---|---|---|

| Binary Adsorption | Methylene Blue (Cationic) & Acid Red 183 (Anionic) | Multiwalled Carbon Nanotubes (MWCNT) | Synergistic effect at low anionic dye concentration; competitive inhibition at higher concentrations. curtin.edu.au |

| Binary Adsorption | Malachite Green & Methylene Blue (Cationic) | Thiourea-modified Poly(acrylonitrile-co-acrylic acid) | Adsorption capacity for both dyes declined in the binary system compared to single solutions, indicating competitive behavior. nih.gov |

| Ternary Adsorption | Reactive Blue B, Red R, & Yellow Y | Activated Carbon | Demonstrated competitive adsorption, modeled by extended Langmuir and Freundlich isotherms. researchgate.net |

| Multi-Dye Adsorption | Crystal Violet, Methylene Blue, & Malachite Green | Chlor-alkali waste | Competitive adsorption was observed, with removal efficiency dependent on pH, contact time, and initial concentrations. |

Integrated Remediation Approaches: Synergistic Effects of Combined Technologies

Given the limitations of single-process treatments for complex azo dyes, integrated remediation approaches that combine different technologies have shown significant promise. These systems create synergistic effects, where the combined efficiency is greater than the sum of the individual processes. The primary goal is often complete mineralization—the conversion of the dye into simple, non-toxic inorganic compounds like CO2 and H2O.

A widely researched and effective integrated approach is the sequential anaerobic-aerobic biological treatment. mdpi.comresearchgate.net

Anaerobic Stage: In the first stage, the complex azo dye is decolorized through the reductive cleavage of its azo bonds. This process breaks down the chromophore but results in the formation of aromatic amines. mdpi.com

Aerobic Stage: The effluent from the anaerobic stage, now containing the aromatic amines, is subjected to an aerobic process. In the presence of oxygen, microorganisms can effectively degrade and mineralize these aromatic intermediates, which are often resistant to anaerobic breakdown. mdpi.comresearchgate.net This sequential process has demonstrated high removal efficiencies for color, Chemical Oxygen Demand (COD), and Total Kjeldahl Nitrogen (TKN), achieving over 97% color removal and up to 93% COD removal in studies treating textile wastewater. mdpi.com